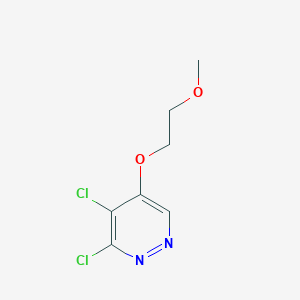

3,4-Dichloro-5-(2-methoxyethoxy)pyridazine

Description

Structure

3D Structure

Properties

CAS No. |

1346698-22-3 |

|---|---|

Molecular Formula |

C7H8Cl2N2O2 |

Molecular Weight |

223.05 g/mol |

IUPAC Name |

3,4-dichloro-5-(2-methoxyethoxy)pyridazine |

InChI |

InChI=1S/C7H8Cl2N2O2/c1-12-2-3-13-5-4-10-11-7(9)6(5)8/h4H,2-3H2,1H3 |

InChI Key |

WVRXPQRJJONCLB-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CN=NC(=C1Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 3,4 Dichloro 5 2 Methoxyethoxy Pyridazine

Nucleophilic Aromatic Substitution (SNAr) at the Pyridazine (B1198779) Ring

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent electronegative nitrogen atoms. This electron deficiency is further intensified by the inductive effect of the two chlorine substituents, making the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is a cornerstone of pyridazine chemistry, allowing for the introduction of a wide array of functional groups. acs.orgjofamericanscience.org

Reactivity of Chlorine Substituents towards Various Nucleophiles

The two chlorine atoms at the C3 and C4 positions are the primary sites for nucleophilic attack. The SNAr mechanism proceeds via a two-step addition-elimination process, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the electron-withdrawing nature of the pyridazine ring and the remaining chlorine atom.

The reactivity of dichloropyridazines with various nucleophiles is well-documented for analogous structures. jofamericanscience.org Nucleophiles such as amines, alkoxides, and thiolates readily displace the chlorine atoms. In the case of 3,4-Dichloro-5-(2-methoxyethoxy)pyridazine, the chlorine at the C4 position is generally expected to be more reactive than the chlorine at the C3 position. This is because nucleophilic attack at C4 (para to the N1 nitrogen) and C6 (ortho to the N1 nitrogen) is typically favored in pyridazine systems, as the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com However, the electronic influence of the C5 substituent must also be considered.

Below is a table illustrating the typical reactivity of dichloropyridazine analogues with common nucleophiles, which serves as a predictive model for the title compound.

| Nucleophile | Reagent Example | Typical Product | Reference |

| Amine | Aniline, Benzylamine | Amino-chloropyridazine | jofamericanscience.org |

| Alkoxide | Sodium Methoxide | Methoxy-chloropyridazine | jofamericanscience.org |

| Hydrazine | Hydrazine Hydrate | Hydrazinyl-chloropyridazine | nih.gov |

| Thiolate | Sodium Thiophenoxide | Phenylthio-chloropyridazine | jofamericanscience.org |

| Azide | Sodium Azide | Azido-chloropyridazine | jofamericanscience.org |

This table is illustrative and based on the general reactivity of dichloropyridazine systems.

Influence of the 2-Methoxyethoxy Group on SNAr Pathways

The 2-methoxyethoxy group at the C5 position significantly modulates the reactivity of the pyridazine ring. This group exerts two opposing electronic effects:

+M Effect (Mesomeric Donation): The oxygen atom adjacent to the ring can donate a lone pair of electrons into the aromatic system through resonance. This effect increases the electron density on the ring, particularly at the ortho (C4 and C6) and para (C2, which is a nitrogen) positions.

-I Effect (Inductive Withdrawal): The electronegativity of the oxygen atoms causes a withdrawal of electron density from the ring through the sigma bond framework.

Generally, for alkoxy groups, the mesomeric effect (+M) is dominant and acts as an activating group for electrophilic substitution and a deactivating group for nucleophilic substitution. However, in the highly electron-deficient pyridazine system, this donation helps to stabilize the ring but also influences the regioselectivity of nucleophilic attack. The electron donation from the 2-methoxyethoxy group would preferentially increase electron density at the C4 and C6 positions. This increased electron density at C4 could potentially reduce its reactivity toward nucleophiles compared to an unsubstituted 3,4-dichloropyridazine, while simultaneously making the C3 position more susceptible to attack. The precise outcome often depends on the nature of the nucleophile and the reaction conditions.

Electrophilic Reactivity of Pyridazine Ring Systems

Electrophilic aromatic substitution on the pyridazine ring is generally difficult. The electron-withdrawing nature of the two ring nitrogens deactivates the system towards attack by electrophiles. researchgate.netresearchgate.net Furthermore, in acidic conditions, which are common for many electrophilic substitution reactions (e.g., nitration, halogenation), the nitrogen atoms are readily protonated. This protonation forms a pyridazinium cation, which is even more severely deactivated, effectively shutting down the reaction pathway. youtube.comrsc.org

Therefore, this compound is expected to be highly unreactive towards electrophiles. Any potential electrophilic attack would likely require harsh conditions and would be directed by the existing substituents. The electron-donating 2-methoxyethoxy group would direct an incoming electrophile to the C6 position, which is ortho to it. However, the combined deactivating effect of the two nitrogens and two chlorines makes this a highly unfavorable process. Successful electrophilic substitutions on azine rings often require the presence of multiple strong electron-donating groups or activation via N-oxide formation. researchgate.netresearchgate.net

Cyclization and Rearrangement Reactions Involving the Pyridazine Core

The functional groups on the this compound core can serve as handles for subsequent cyclization reactions to build fused heterocyclic systems. For instance, after a nucleophilic substitution reaction to introduce a suitable functional group, intramolecular reactions can lead to the formation of bicyclic and polycyclic structures.

A common strategy involves the initial displacement of one or both chlorine atoms with a binucleophile or a nucleophile containing another reactive functional group. For example:

Reaction with a hydrazine derivative could lead to a hydrazinylpyridazine, which can then be cyclized to form pyridazino[4,5-c]pyridazines or other fused triazine systems. nih.gov

Substitution with anthranilic acid derivatives has been used to synthesize tricyclic quinazolino[3,2-b]pyridazine structures from 3,6-dichloropyridazine (B152260). jofamericanscience.org

Pyridazine derivatives can also participate as the 4π component in inverse electron-demand Diels-Alder reactions, leading to the synthesis of complex polycyclic systems, although this is more common for pyridazines with electron-withdrawing groups other than halogens, such as cyano groups. mdpi.comresearchgate.netorganic-chemistry.orgnih.govorganic-chemistry.org

These examples highlight the utility of the dichloropyridazine scaffold as a versatile building block in synthetic chemistry for accessing more complex molecular architectures.

Frontier Molecular Orbital (FMO) Theory in Elucidating Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. acs.org

For Nucleophilic Attack: The reaction is governed by the interaction between the HOMO of the nucleophile and the LUMO of the electrophile (the pyridazine ring). A lower LUMO energy for the pyridazine derivative indicates a greater susceptibility to nucleophilic attack. The sites on the ring where the LUMO has the largest orbital lobes are the most likely positions for nucleophilic attack. aimspress.com

For Electrophilic Attack: The reaction involves the interaction between the HOMO of the pyridazine ring and the LUMO of the electrophile. A higher HOMO energy signifies greater reactivity. The positions on the ring with the largest HOMO coefficients are the most probable sites for electrophilic attack. researchgate.netresearchgate.net

For electron-deficient systems like pyridazine, the LUMO is of primary importance for its most common reactions (nucleophilic substitutions).

Correlation of Reactivity with LUMO/LUMO+1 and HOMO/HOMO-1 Energies for Pyridazine Derivatives

Computational studies have shown that for many chloro-substituted azines, including pyridazines, simply considering the LUMO is not always sufficient to predict the site of nucleophilic attack. In some cases, the LUMO+1 (the next lowest unoccupied molecular orbital) has larger coefficients on the carbon atom bearing the chlorine, making it the key orbital for the SNAr reaction. wuxiapptec.com

The decision to use the LUMO or LUMO+1 for correlation depends on the distribution of these orbitals. wuxiapptec.com If the LUMO has significant lobes on the C-Cl carbons, it is the relevant frontier orbital. If not, LUMO+1 should be considered. wuxiapptec.com

For electrophilic reactions, which are rare, the HOMO-1 may be more relevant than the HOMO. DFT studies indicate that for pyridazine, the HOMO often has significant lobes on the nitrogen atoms, while the HOMO-1 lobes are primarily located on the carbon atoms. wuxiapptec.com Therefore, for an electrophilic attack on a ring carbon, the HOMO-1 energy and distribution would provide a better correlation with reactivity. wuxiapptec.com

The following conceptual table outlines the relationship between FMO energies and the predicted reactivity of substituted pyridazines.

| Compound Type | FMO Energy Trend | Key Orbital for Reaction | Predicted Reactivity |

| Pyridazine + Electron-Withdrawing Groups | Lower LUMO/LUMO+1 Energy | LUMO or LUMO+1 | Increased reactivity towards nucleophiles |

| Pyridazine + Electron-Donating Groups | Higher LUMO/LUMO+1 Energy | LUMO or LUMO+1 | Decreased reactivity towards nucleophiles |

| Pyridazine + Electron-Donating Groups | Higher HOMO/HOMO-1 Energy | HOMO-1 (for C-attack) | Increased reactivity towards electrophiles (though still low overall) |

| Pyridazine + Electron-Withdrawing Groups | Lower HOMO/HOMO-1 Energy | HOMO-1 (for C-attack) | Decreased reactivity towards electrophiles |

Computational Approaches to Predict Reaction Pathways and Activation Energies of this compound

Computational chemistry offers powerful tools for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and determining the activation energies associated with them. For a molecule like this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), would be instrumental in understanding its reactivity. However, a review of publicly available scientific literature reveals a significant gap in specific computational studies for this particular compound.

While general computational methodologies for predicting reaction pathways are well-established, detailed research findings, including specific data on reaction pathways and activation energies for this compound, are not present in the accessible literature. Studies on related, but distinct, dichloropyridazine or other halogenated heterocyclic systems have utilized computational approaches to investigate aspects like regioselectivity in nucleophilic aromatic substitution (SNAr) and to correlate electronic properties with reactivity. These studies underscore the potential of computational chemistry to provide valuable insights.

In a hypothetical computational study on this compound, researchers would typically employ DFT calculations to model the reactants, potential transition states, intermediates, and products. By calculating the Gibbs free energy of these species, an energy profile for a proposed reaction pathway can be constructed. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state defines the activation energy (ΔG‡). A lower activation energy implies a faster reaction rate.

Such a study would likely investigate the nucleophilic substitution at the C3 and C4 positions, which are activated by the electron-withdrawing nature of the pyridazine ring and the chlorine atoms. The calculations could predict which position is more susceptible to nucleophilic attack by comparing the activation energies for the two pathways. The influence of the 5-(2-methoxyethoxy) group on the reactivity and regioselectivity would also be a key aspect of the investigation.

Although no specific data tables with calculated activation energies or detailed reaction pathways for this compound are available, the following table illustrates the kind of data that such a computational study would aim to generate.

| Hypothetical Reaction | Proposed Pathway | Calculated Activation Energy (ΔG‡) (kcal/mol) | Thermodynamics (ΔG_rxn) (kcal/mol) |

| Nucleophilic substitution with Nu:- at C3 | Addition-elimination | Data not available | Data not available |

| Nucleophilic substitution with Nu:- at C4 | Addition-elimination | Data not available | Data not available |

| Concerted substitution at C3 | SNAr | Data not available | Data not available |

| Concerted substitution at C4 | SNAr | Data not available | Data not available |

| This table is for illustrative purposes only, as specific computational data for this compound is not available in the public domain. |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. For 3,4-Dichloro-5-(2-methoxyethoxy)pyridazine, both ¹H and ¹³C NMR would provide critical information regarding its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyridazine (B1198779) ring and the 2-methoxyethoxy side chain. The sole aromatic proton on the pyridazine ring would likely appear as a singlet in the downfield region, characteristic of protons on electron-deficient aromatic systems. The chemical shift of this proton would be influenced by the presence of the two chlorine atoms and the ether linkage. The methylene (B1212753) protons of the ethoxy group adjacent to the pyridazine ring are expected to resonate at a different chemical shift than the methylene protons adjacent to the methoxy (B1213986) group, likely appearing as triplets if coupling to each other. The methyl protons of the methoxy group would appear as a distinct singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. The pyridazine ring is expected to show four distinct signals for its carbon atoms, with the two carbons bearing chlorine atoms shifted significantly downfield. The chemical shifts of the carbons in the 2-methoxyethoxy side chain would be characteristic of aliphatic ethers. A systematic analysis of 3,6-disubstituted pyridazines has shown that substituent effects on ¹³C chemical shifts can be predicted with good accuracy, allowing for a reasonable estimation of the spectral features of the target molecule. cdnsciencepub.com For instance, in a related pyrrolo[1,2-b]pyridazine (B13699388) derivative, the protons on the pyridazine moiety appeared as doublets at 6.82 and 7.72 ppm. researchgate.net

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridazine-H | ~8.5-9.0 | Singlet |

| O-CH₂-CH₂-O | ~4.2-4.5 | Triplet |

| O-CH₂-CH₂-O | ~3.7-3.9 | Triplet |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Cl (pyridazine) | ~150-160 |

| C-Cl (pyridazine) | ~145-155 |

| C-O (pyridazine) | ~160-170 |

| C-H (pyridazine) | ~120-130 |

| O-CH₂ | ~70-75 |

| O-CH₂ | ~65-70 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, with a molecular formula of C₇H₈Cl₂N₂O₂, the expected monoisotopic mass would be approximately 222.00 g/mol .

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in a cluster of peaks with a specific intensity ratio (approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺).

Electron impact (EI) ionization would likely induce fragmentation of the molecule. Common fragmentation pathways for pyridazine derivatives involve the loss of small molecules such as N₂, HCN, and cleavage of substituent groups. scilit.com For this compound, fragmentation of the 2-methoxyethoxy side chain would be expected, leading to ions corresponding to the loss of CH₃O•, C₂H₄O, or the entire side chain. The fragmentation of related 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones has been studied, revealing complex fragmentation patterns including retro-Diels-Alder reactions. growingscience.com

Predicted Fragmentation Pattern

| Fragment Ion | Proposed Structure/Loss |

|---|---|

| [M-CH₃O]⁺ | Loss of a methoxy radical |

| [M-C₂H₄O]⁺ | Loss of ethylene (B1197577) oxide |

| [M-C₃H₇O₂]⁺ | Loss of the entire 2-methoxyethoxy side chain |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for the specific title compound is not available, analysis of related pyridazine derivatives can offer insights into its likely solid-state conformation. For example, the crystal structure of 1,4,5,8-tetramethoxypyridazino[4,5-d]pyridazine revealed a roughly planar heterocyclic ring system. iucr.org Similarly, the structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine also showed a planar conformation with π-π stacking interactions between molecules. researchgate.netnih.govnih.gov It is plausible that the dichloropyridazine ring in this compound would also be largely planar. The conformation of the flexible 2-methoxyethoxy side chain would be determined by crystal packing forces and potential intermolecular hydrogen bonding. The study of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile also confirmed a monoclinic crystal system for that derivative. growingscience.com

Hypothetical Crystallographic Data

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Lengths (Å) | C-Cl: ~1.73, C-O: ~1.36, N-N: ~1.34 |

| Key Bond Angles (°) | C-N-N: ~118-122 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Cl, C-O, C-N, and C-H bonds. The aromatic C-H stretching vibrations would likely appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methoxyethoxy group would be observed just below 3000 cm⁻¹. The C-O stretching vibrations of the ether linkages are expected in the region of 1250-1050 cm⁻¹. The C-N and C=C stretching vibrations of the pyridazine ring would give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibrations are typically found in the fingerprint region, below 800 cm⁻¹. Studies on the infrared spectra of pyridazine and its parent diazines have provided detailed assignments of their vibrational modes. researchgate.netuc.ptcore.ac.ukcore.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridazine and its derivatives typically exhibit π → π* and n → π* transitions. The gas-phase UV absorption spectra of pyridazine show broad absorption bands. researchgate.net For this compound, the presence of the chlorine and methoxyethoxy substituents would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridazine.

Predicted Spectroscopic Data

| Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|

| IR | ~3100-3000 | Aromatic C-H stretch |

| IR | ~2950-2850 | Aliphatic C-H stretch |

| IR | ~1600-1400 | C=C and C=N stretching (pyridazine ring) |

| IR | ~1250-1050 | C-O stretching (ether) |

| IR | ~800-600 | C-Cl stretch |

| UV-Vis | ~250-280 nm | π → π* transition |

Computational Chemistry and Theoretical Studies on 3,4 Dichloro 5 2 Methoxyethoxy Pyridazine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity. nih.gov

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net For 3,4-Dichloro-5-(2-methoxyethoxy)pyridazine, DFT calculations, commonly using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its most stable three-dimensional conformation (geometry optimization). researchgate.net This process finds the lowest energy arrangement of the atoms, providing crucial information on bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational analysis is typically performed. This calculation predicts the molecule's infrared (IR) and Raman spectra by determining the frequencies of its normal modes of vibration. researchgate.net A key outcome of this analysis is the confirmation that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. These theoretical spectra can be compared with experimental data to confirm the synthesized structure. nih.gov

Table 1: Illustrative Parameters from a DFT Geometry Optimization and Vibrational Analysis This table is based on typical outputs for related heterocyclic compounds as described in the literature.

| Parameter | Description | Example Value Range |

|---|---|---|

| Total Energy | The calculated total electronic energy of the optimized molecule in its ground state. | Varies (e.g., in Hartrees) |

| Zero-point Energy | The vibrational energy the molecule possesses at 0 Kelvin. | Varies (e.g., in kcal/mol) |

| Key Bond Lengths | e.g., C-Cl, C-N, N-N, C-O | 1.3 - 1.8 Å |

| Key Bond Angles | e.g., Cl-C-C, C-N-N | 115 - 125° |

| Highest Vibrational Frequency | Typically corresponds to C-H or N-H stretching modes. | 2900 - 3400 cm⁻¹ |

| Imaginary Frequencies | A count of negative frequencies; should be zero for a stable minimum. | 0 |

The electronic properties of a molecule are critical for understanding its reactivity and potential as a pharmaceutical agent. DFT calculations provide access to the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. nih.gov From these orbital energies, other important quantum chemical descriptors can be derived, such as electronegativity, chemical hardness, and softness, which further characterize the molecule's reactive nature. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic attack. researchgate.net

Table 2: Key Electronic Properties Derivable from Quantum Chemical Calculations This table presents conceptual data for a pyridazine (B1198779) derivative based on published studies.

| Property | Formula | Description |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | A measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

Molecular Docking and Dynamics Simulations

While quantum chemistry describes the molecule itself, molecular docking and dynamics simulations are used to predict how it might interact with biological targets, such as proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net The goal is to find the binding mode with the lowest energy, which is presumed to be the most stable and representative of the actual interaction.

Docking studies can reveal crucial information about the binding affinity and the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.govresearchgate.net For instance, studies on other pyridazine derivatives have used docking to explore their potential as inhibitors for targets like the c-Met and Pim-1 kinases, identifying key amino acid residues in the active site that are essential for binding. rsc.org

The flexibility of the 2-methoxyethoxy side chain in this compound means the molecule can adopt multiple conformations. Conformational analysis, often performed using a combination of quantum mechanics and molecular mechanics, is used to identify the low-energy (and thus most populated) conformers of the molecule in solution. researchgate.netbeilstein-journals.org

Understanding the preferred conformation is vital for developing a valid ligand-target binding hypothesis. Only certain conformations may fit optimally into a protein's binding site. By comparing the shape and electrostatic properties of the low-energy conformers with the topology of the target's active site, researchers can hypothesize how the ligand binds and what structural features are most important for its activity. These hypotheses are crucial for guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors—numerical values that encode different aspects of a molecule's structure—to a specific activity, such as inhibitory concentration (IC₅₀). mdpi.com

To develop a QSAR model for a series of pyridazine analogs, one would calculate a wide range of molecular descriptors. These can include 2D descriptors (e.g., atom counts, topological indices) and 3D descriptors (e.g., molecular shape, surface area). mdpi.com Statistical methods are then used to select the most relevant descriptors and build a predictive model. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the drug discovery process.

Derivation of Molecular Descriptors for Predictive Models

The foundation of any QSAR model lies in the numerical representation of molecular structure through molecular descriptors. mdpi.com These descriptors are calculated from the two-dimensional or three-dimensional structure of the molecule and are categorized into several classes, each capturing different aspects of the molecular architecture. For a molecule like this compound, a wide array of descriptors would be calculated to build a robust predictive model.

These descriptors provide a quantitative way to represent various molecular properties mathematically. mdpi.com The process begins with the generation of the compound's 3D structure, which is then optimized to its lowest energy conformation using computational chemistry software. From this optimized structure, a multitude of descriptors can be calculated.

Classes of Molecular Descriptors:

Constitutional Descriptors: These are the simplest descriptors and are derived from the molecular formula. They include counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These are numerical values that describe the atomic connectivity in the molecule. They are sensitive to the size, shape, and degree of branching of the molecule.

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms in the molecule and include information about the molecular size and shape.

Physicochemical Descriptors: These descriptors relate to the physicochemical properties of the molecule, such as lipophilicity (log P), molar refractivity, and polarizability. dovepress.com These are crucial for predicting a compound's pharmacokinetic properties.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and dipole moment. iiste.org

The selection of relevant descriptors is a critical step in QSAR model development, as it directly influences the model's predictive power.

Interactive Table of Potential Molecular Descriptors for this compound

| Descriptor Class | Descriptor Example | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Constitutional | Atom Count | The total number of atoms in the molecule. |

| Topological | Wiener Index | A distance-based topological index that reflects the branching of the molecular skeleton. |

| Topological | Kier & Hall Shape Indices | Indices that describe the shape of the molecule based on its connectivity. |

| Geometrical | Surface Area | The total surface area of the molecule. |

| Geometrical | Molecular Volume | The volume occupied by the molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |

| Physicochemical | Molar Refractivity | A measure of the total polarizability of a mole of a substance. |

| Quantum Chemical | HOMO Energy | The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| Quantum Chemical | LUMO Energy | The energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| Quantum Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

Statistical Analysis in QSAR Development

Once a set of molecular descriptors has been calculated for a series of compounds, including this compound, statistical methods are employed to build a QSAR model. The goal is to find a statistically significant relationship between the descriptors (independent variables) and the biological activity (dependent variable).

The most common statistical method used in QSAR is Multiple Linear Regression (MLR) . nih.gov MLR aims to model the linear relationship between a dependent variable and one or more independent variables. The resulting equation takes the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c represents the regression coefficients and D represents the molecular descriptors.

The quality and predictive ability of the QSAR model are assessed using various statistical parameters:

Correlation Coefficient (R²): This value indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A value closer to 1 indicates a better fit. nih.gov

Standard Deviation (s): This measures the dispersion of the data relative to its mean.

Model Validation:

To ensure the robustness and predictive power of the QSAR model, it is crucial to perform validation. Common validation techniques include:

Internal Validation (Cross-validation): A widely used method is the leave-one-out (LOO) cross-validation. In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for each compound, and the cross-validated correlation coefficient (Q²) is calculated. A high Q² value (typically > 0.5) indicates good internal predictive ability. nih.gov

External Validation: The dataset is split into a training set, used to build the model, and a test set, used to evaluate the model's predictive performance on new data. dovepress.com

The statistical significance of a QSAR model is paramount for its utility in predicting the activity of new compounds. nih.gov

Interactive Table of Statistical Parameters in QSAR Analysis

| Statistical Parameter | Symbol | Description | Typical Value for a Good Model |

| Number of Compounds | N | The total number of compounds in the dataset. | Varies with study |

| Correlation Coefficient | R² | Measures the goodness of fit of the model. | > 0.6 |

| Cross-validated Correlation Coefficient | Q² | Measures the internal predictive ability of the model. | > 0.5 |

| Standard Deviation | s | A measure of the error in the model's predictions. | As low as possible |

| F-statistic | F | Tests the overall significance of the model. | High value |

Academic Research Applications and Potential of 3,4 Dichloro 5 2 Methoxyethoxy Pyridazine and Its Derivatives

Role as Chemical Intermediates in Organic Synthesis

The reactivity of the chlorine atoms on the pyridazine (B1198779) ring of 3,4-Dichloro-5-(2-methoxyethoxy)pyridazine allows for a variety of substitution reactions, making it an excellent starting material for the synthesis of more complex molecules.

Precursors for Advanced Heterocyclic Systems

The dichloropyridazine moiety serves as a versatile platform for the construction of fused heterocyclic systems. Through sequential nucleophilic substitution reactions, the chlorine atoms can be displaced by various nucleophiles, leading to the formation of diverse and complex ring structures. For instance, reactions with binucleophilic reagents can lead to the annulation of new rings onto the pyridazine core, yielding novel polycyclic aromatic systems.

A significant application of similar dichloropyridazine cores is in the synthesis of pyrido[3,4-c]pyridazines, a class of nitrogen-containing scaffolds that have shown promise in medicinal chemistry. mdpi.com The general strategy often involves the reaction of a dichloropyridazine with an appropriate amine-containing reactant to build the fused pyridine (B92270) ring. While direct examples starting from this compound are not extensively documented in publicly available literature, the established reactivity patterns of dichloropyridazines strongly suggest its suitability for such transformations. The synthesis of various fused pyridazine derivatives, such as pyridazinotriazines and oxazolopyridazines, from chloropyridazine precursors highlights the broad scope of this approach in generating advanced heterocyclic systems. nih.gov

Building Blocks for Complex Molecular Architectures

The strategic placement of the reactive chloro groups and the methoxyethoxy side chain on the pyridazine ring makes this compound a valuable building block for the assembly of complex molecular architectures. The chlorine atoms provide handles for stepwise functionalization, allowing for the controlled introduction of different substituents and the construction of intricate molecular frameworks.

Exploration in Medicinal Chemistry Research

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.net Consequently, this compound and its derivatives have been explored for their potential in the development of new therapeutic agents.

Design and Synthesis of Novel Bioactive Scaffolds

The chemical tractability of this compound makes it an attractive starting material for the design and synthesis of novel bioactive scaffolds. A significant area of investigation for closely related dichloropyridazine derivatives is in the development of kinase inhibitors. For example, a patent describes the use of a dichloropyridazine derivative as a key intermediate in the synthesis of potent and selective inhibitors of Activin-like kinase 5 (ALK5), a transmembrane serine/threonine kinase receptor that plays a crucial role in cellular signaling. nih.govnih.govbio-gems.comopnme.com

The general synthetic approach involves the nucleophilic substitution of one or both chlorine atoms with various amine-containing fragments to generate a library of compounds for biological screening. The methoxyethoxy side chain can also be modified to explore structure-activity relationships (SAR) and optimize the pharmacological properties of the resulting molecules.

Table 1: Representative ALK5 Inhibitors Derived from Dichloropyridazine Scaffolds

| Compound | Structure | ALK5 IC50 (nM) |

| BI-4659 | 19 | |

| GW6604 | 140 |

Investigations into Target Interaction Mechanisms

Understanding how a drug molecule interacts with its biological target is fundamental to rational drug design. While specific studies on the target interaction mechanisms of derivatives of this compound are not extensively published, the investigation of similar pyridazine-based inhibitors provides valuable insights.

For kinase inhibitors, the pyridazine core often serves as a scaffold that orients key pharmacophoric groups into the ATP-binding pocket of the enzyme. The nitrogen atoms of the pyridazine ring can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors. Molecular modeling and X-ray crystallography studies of pyridazine-based inhibitors bound to their target kinases can elucidate the specific interactions that govern binding affinity and selectivity. These studies are essential for the rational design of next-generation inhibitors with improved potency and reduced off-target effects. nih.gov

Utility in Scaffold Hopping and Lead Optimization Research

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a different scaffold while retaining its biological activity. nih.gov This approach can lead to the discovery of novel chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, or a different intellectual property landscape.

The pyridazine ring, with its unique electronic and steric properties, is an attractive scaffold for such endeavors. Researchers can replace a known pharmacophore, such as a phenyl or other heterocyclic ring, with a pyridazine moiety to explore new chemical space. This compound, with its multiple points for diversification, is a particularly useful tool for creating libraries of compounds for scaffold hopping experiments. researchgate.netnih.gov

Lead optimization is the process of refining a promising hit compound to improve its drug-like properties. Derivatives of this compound can be systematically modified to enhance their potency, selectivity, metabolic stability, and other pharmacokinetic parameters. For example, the methoxyethoxy side chain can be altered to modulate solubility and cell permeability, while modifications at the 3- and 4-positions can be used to fine-tune the compound's interaction with its biological target. nih.gov

Agricultural Chemical Research Potential

The pyridazine ring is a key structural motif in a number of commercial herbicides, including credazine, pyridafol, and pyridate. wikipedia.org This history of success makes new pyridazine derivatives, such as this compound, logical candidates for investigation in agrochemical research.

Research into pyridazine derivatives has consistently revealed their potential as potent herbicides and fungicides. nih.gov The biological activity is often linked to the specific substitution patterns on the pyridazine ring. For instance, studies on 4-(3-Trifluoromethylphenyl)pyridazine derivatives demonstrated that these compounds possess significant bleaching and herbicidal activities, with some showing excellent efficacy at application rates as low as 7.5 grams per hectare. nih.gov

Similarly, various pyridazine derivatives have been evaluated for antifungal properties. A study on novel 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives showed that several compounds possessed good in vitro fungicidal activity against plant pathogens such as Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.gov The presence of chlorine atoms on the pyridazine ring, as in this compound, is a common feature in many active agrochemicals and warrants investigation into its specific biocidal spectrum.

The following table illustrates research findings for related pyridazine compounds, highlighting their potential as agrochemicals.

| Compound Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 3-(substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives | Spirodela polyrrhiza (duckweed) | Excellent bleaching and herbicidal activity | nih.gov |

| 5-Chloro-6-phenyl-pyridazin-3(2H)-one Derivatives | Fusarium oxysporum (fungus) | Good antifungal activity (44.2% inhibition at 50 µg/mL for one derivative) | nih.gov |

| Halogen and Aryl Substituted Pyridazine Derivatives | Various Fungi | High fungicidal activities at a concentration of 50 µg/mL | nih.gov |

Structure-Activity Relationship (SAR) studies are fundamental to the design of new agrochemicals. These investigations systematically modify a lead compound's structure to understand how changes affect its biological activity, aiming to optimize potency and selectivity. For pyridazine-based herbicides, SAR studies have shown that the nature and position of substituents are critical. nih.govnih.gov

For example, in a series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, it was concluded that a substituted phenoxy group at the 3-position of the pyridazine ring was essential for high herbicidal activity. nih.gov Furthermore, having an electron-withdrawing group at the para-position of the attached benzene (B151609) ring enhanced this activity. nih.gov

For this compound, a systematic SAR study would involve:

Modification of the alkoxy chain: Varying the length and functionality of the 2-methoxyethoxy group to determine its impact on uptake and translocation within the target plant or fungus.

Substitution at the chlorine positions: Replacing the chlorine atoms at the 3- and 4-positions with other halogens (F, Br) or functional groups (e.g., amino, cyano) to probe their role in binding to the target site.

Derivatization at the remaining ring position: Introducing substituents at the 6-position of the pyridazine ring to explore additional binding interactions.

Such studies are crucial for optimizing a lead structure like this compound into a viable agrochemical candidate.

Emerging Applications in Materials Science Research

The electron-deficient nature of the pyridazine ring makes it an attractive component for the synthesis of novel organic materials with interesting electronic and physical properties. nih.govmorressier.com This has led to growing research into the use of pyridazine derivatives in the development of functional polymers and materials for optoelectronic applications.

Pyridazine derivatives are being explored as building blocks for high-performance polymers. The inclusion of the nitrogen-containing pyridazine heterocycle into a polymer backbone can enhance thermal stability, flame retardancy, and specific mechanical properties.

A notable example is the development of a novel phthalonitrile (B49051) monomer containing a pyridazine ring, 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD). mdpi.com The resulting polymer, poly(BCPD), exhibited outstanding heat resistance with a glass transition temperature above 400 °C and a 5% weight loss temperature of 501 °C. mdpi.com Furthermore, the material was inherently flame-retardant, achieving a high limiting oxygen index (LOI) of 48. mdpi.com The success of such materials suggests that monomers derived from this compound could be synthesized and polymerized to create new functional materials with potentially unique thermal and mechanical properties.

In the field of optoelectronics, π-conjugated materials are essential for devices like organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net The pyridazine ring can function as an electron-deficient unit or a π-bridge within these conjugated systems, allowing for the tuning of electronic properties such as the HOMO/LUMO energy levels and the optical bandgap. nih.govmorressier.com

Researchers have synthesized series of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles to evaluate their optical and electronic properties. nih.gov Density Functional Theory (DFT) calculations and experimental measurements on these push-pull systems have provided insight into their electronic structure and nonlinear optical (NLO) response. nih.govdoaj.org Certain pyridazine derivatives have been shown to possess large first hyperpolarizability values, indicating their potential for use as second harmonic generation (SHG) chromophores in NLO applications. morressier.comdoaj.org The specific substitution pattern of this compound, with its electron-withdrawing chlorine atoms and electron-donating alkoxy group, could lead to derivatives with interesting intramolecular charge transfer characteristics, making them promising candidates for optoelectronic material studies.

The following table presents data from research on related pyridazine derivatives, illustrating their optical properties.

| Compound Structure Type | Property Measured | Result | Potential Application | Reference |

|---|---|---|---|---|

| Thienylpyridazine with Cyano-phenyl Moiety | First Hyperpolarizability (β) | 175 × 10⁻³⁰ esu | Second Harmonic Generation (NLO) | doaj.org |

| 3,6-Bis(2-pyridyl)pyridazine | Nonlinear Optical Property | Large first hyperpolarizability | Nonlinear Optics | researchgate.net |

| Pyridazine-based Conjugated Polymers | Power Conversion Efficiency | Up to 0.5% in initial organic solar cell tests | Organic Photovoltaics | researchgate.net |

| Thienylpyridazine Derivative (3b) | UV Absorption Maximum (λmax) | 354 nm (in chloroform) | Organic Electronics | nih.gov |

Future Directions and Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

The advancement of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern chemistry. Future research on 3,4-Dichloro-5-(2-methoxyethoxy)pyridazine will likely focus on the development of sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant byproducts.

A comparative overview of potential sustainable synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Microwave-Assisted Organic Synthesis (MAOS) | - Reduced reaction times- Improved reaction yields- Enhanced reaction selectivity | - Scale-up limitations- Requirement for specialized equipment |

| Metal-Free Catalysis | - Reduced environmental impact- Lower cost of catalysts- Avoidance of heavy metal contamination | - Catalyst stability and reusability- Achieving high catalytic activity and selectivity |

| One-Pot/Tandem Reactions | - Increased operational simplicity- Reduced solvent and reagent consumption- Improved overall yield | - Compatibility of sequential reaction steps- Optimization of complex reaction conditions |

Advanced Computational Design and Predictive Modeling

The integration of computational chemistry into the research and development pipeline has revolutionized the way scientists approach molecular design and property prediction. For this compound, advanced computational methods can provide invaluable insights into its electronic structure, reactivity, and potential biological activity, thereby guiding experimental efforts.

Future research in this area will likely involve the use of Density Functional Theory (DFT) calculations to elucidate the molecule's geometric and electronic properties. nih.gov These calculations can help in predicting the most probable sites for chemical reactions, such as nucleophilic aromatic substitution on the dichlorinated pyridazine (B1198779) ring. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound and its derivatives with their biological activities. nih.gov

Molecular docking simulations represent another powerful tool for exploring the potential of this compound as a therapeutic agent. By docking the molecule into the active sites of various biological targets, researchers can predict its binding affinity and mode of interaction, which is a crucial step in the early stages of drug discovery. nih.govrsc.org

The following table summarizes the key computational approaches and their potential applications for this compound:

| Computational Method | Application | Predicted Outcomes |

| Density Functional Theory (DFT) | - Elucidation of electronic structure- Prediction of reactivity | - Molecular orbital energies- Electron density distribution- Preferred sites for chemical modification |

| Quantitative Structure-Activity Relationship (QSAR) | - Correlation of structure with biological activity | - Predictive models for bioactivity- Identification of key structural features for activity |

| Molecular Docking | - Prediction of binding to biological targets | - Binding affinity scores- Putative binding poses- Identification of potential therapeutic targets |

Exploration of Novel Reactivity Pathways

The dichlorinated pyridazine core of this compound provides a rich playground for exploring novel chemical transformations. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. researchgate.netyoutube.commasterorganicchemistry.com Future research will likely focus on systematically investigating the reactivity of these chloro-substituents with a diverse range of nucleophiles, including amines, thiols, and alkoxides.

Moreover, the application of modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, could enable the formation of new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. nih.govnih.gov These reactions would open up avenues for the synthesis of a vast library of derivatives with tailored properties. The selective mono-substitution of one of the chlorine atoms would also be a key area of investigation, as it would allow for the stepwise functionalization of the pyridazine ring. researchgate.netlookchem.com

The methoxyethoxy side chain also presents opportunities for chemical modification. For instance, cleavage of the ether linkage could provide a handle for the introduction of different side chains, thereby modulating the compound's physicochemical properties.

Integration with High-Throughput Screening for New Applications

High-throughput screening (HTS) is a powerful technology for rapidly assessing the biological activity of large numbers of compounds against a variety of targets. nih.gov The integration of this compound and its derivatives into HTS campaigns could lead to the discovery of novel applications in areas such as medicine and agrochemicals. Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. rjptonline.orgjocpr.comsarpublication.comresearchgate.netnih.gov

Future research efforts should focus on synthesizing a diverse library of compounds based on the this compound scaffold and screening them against a panel of biological targets. This could include enzymes, receptors, and whole-cell assays. The data generated from these screens can then be used to identify "hit" compounds with promising activity, which can be further optimized through medicinal chemistry efforts.

The following table outlines a potential workflow for the integration of this compound into a high-throughput screening campaign:

| Stage | Description | Key Activities |

| 1. Library Synthesis | Generation of a diverse set of derivatives | - Parallel synthesis of analogues with varied substituents on the pyridazine ring and side chain. |

| 2. Assay Development | Establishment of robust and miniaturized biological assays | - Optimization of assay conditions for high-throughput format. |

| 3. High-Throughput Screening | Automated screening of the compound library | - Testing of compounds against a panel of biological targets at a single concentration. |

| 4. Hit Confirmation and Characterization | Validation and further investigation of active compounds | - Re-testing of "hits" in dose-response format to determine potency and efficacy. |

Q & A

Q. Q1. What are the common synthetic routes for preparing 3,4-dichloro-5-(2-methoxyethoxy)pyridazine, and how can intermediates be characterized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution on a pre-functionalized pyridazine core. For example, a dichloropyridazine intermediate may undergo substitution at the 5-position using 2-methoxyethoxy groups under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Key intermediates can be characterized using -NMR to confirm substitution patterns (e.g., singlet for pyridazine protons, multiplet for methoxyethoxy chains) and LCMS for purity assessment. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) is critical to avoid over-substitution .

Q. Q2. Which spectroscopic techniques are most effective for verifying the structure of this compound?

Methodological Answer:

- -NMR : Identifies methoxyethoxy protons (δ 3.4–4.0 ppm) and pyridazine aromatic protons (δ 8.5–9.0 ppm).

- -NMR : Confirms quaternary carbons (e.g., C-Cl at ~140 ppm) and ether linkages.

- HRMS : Validates molecular weight (e.g., [M+H]+ expected for C₈H₉Cl₂N₂O₂).

Cross-referencing with analogous compounds (e.g., 3,4-dichloro-5-(trifluoromethyl)pyridazine) helps resolve spectral ambiguities .

Q. Q3. How does the 2-methoxyethoxy substituent influence the reactivity of the pyridazine core in cross-coupling reactions?

Methodological Answer: The electron-donating methoxyethoxy group increases electron density at the 5-position, potentially reducing reactivity toward electrophilic agents. However, the 3,4-dichloro groups remain susceptible to Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimize Pd catalysts (e.g., Pd(dppf)Cl₂) and ligands (XPhos) in toluene/EtOH at 90°C, monitoring for dehalogenation side reactions .

Advanced Research Questions

Q. Q4. What strategies mitigate competing regioselectivity during functionalization of this compound?

Methodological Answer: Regioselectivity challenges arise due to steric and electronic effects. Computational modeling (DFT) predicts preferential substitution at the 4-chloro position over 3-chloro due to lower activation energy. Experimentally, use bulky bases (e.g., DBU) to favor kinetically controlled pathways. Compare with 2,4-dichloro-5-(trifluoromethyl)pyrimidine systems, where electronic effects dominate .

Q. Q5. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer: Perform molecular docking (AutoDock Vina) against target proteins (e.g., GPR52) using the compound’s 3D structure (PubChem CID: reference analogs). Focus on hydrophobic interactions from dichloro groups and hydrogen bonding via the methoxyethoxy chain. Validate predictions with in vitro assays measuring agonist activity (e.g., cAMP accumulation) .

Q. Q6. What analytical challenges arise in quantifying degradation products of this compound under physiological conditions?

Methodological Answer: Degradation in PBS (pH 7.4, 37°C) may yield hydrolyzed products (e.g., 5-hydroxy derivatives). Use hyphenated techniques like LC-MS/MS with a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) to separate and identify low-abundance metabolites. Compare fragmentation patterns with synthetic standards .

Q. Q7. How do structural modifications (e.g., replacing methoxyethoxy with fluorinated chains) affect solubility and membrane permeability?

Methodological Answer: Replace the methoxyethoxy group with -(CH₂)₂CF₃ and measure logP (shake-flask method). Fluorinated analogs show increased lipophilicity but reduced aqueous solubility. Assess permeability via PAMPA assays, correlating results with computational predictions (e.g., QikProp). Reference 3,4-dichloro-5-(3-fluoro-5-(trifluoromethyl)benzyl)-pyridazine for activity trends .

Data Contradiction and Reproducibility

Q. Q8. How should researchers address discrepancies in reported yields for analogous pyridazine syntheses?

Methodological Answer: Variations often stem from trace moisture or catalyst lot differences. Reproduce reactions under inert atmosphere (N₂/Ar) with rigorously dried solvents. Use design of experiments (DoE) to optimize parameters (temperature, base stoichiometry). Cross-validate with literature methods for 3,4-dichloro-5-(chloromethyl)pyrimidine .

Safety and Environmental Considerations

Q. Q9. What protocols ensure safe handling and disposal of halogenated pyridazine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.